N-lactitol-S-(fluorophenacyl)cysteamine N-lactitol-S-(fluorophenacyl)cysteamine
Brand Name: Vulcanchem
CAS No.: 142154-94-7
VCID: VC0140466
InChI: InChI=1S/C22H34FNO11S/c23-12-3-1-11(2-4-12)15(29)10-36-6-5-24-7-13(27)17(30)21(14(28)8-25)35-22-20(33)19(32)18(31)16(9-26)34-22/h1-4,13-14,16-22,24-28,30-33H,5-10H2/i23-1
SMILES: C1=CC(=CC=C1C(=O)CSCCNCC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)F
Molecular Formula: C22H34FNO11S
Molecular Weight: 538.6 g/mol

N-lactitol-S-(fluorophenacyl)cysteamine

CAS No.: 142154-94-7

Main Products

VCID: VC0140466

Molecular Formula: C22H34FNO11S

Molecular Weight: 538.6 g/mol

N-lactitol-S-(fluorophenacyl)cysteamine - 142154-94-7

CAS No. 142154-94-7
Product Name N-lactitol-S-(fluorophenacyl)cysteamine
Molecular Formula C22H34FNO11S
Molecular Weight 538.6 g/mol
IUPAC Name 1-(4-(18F)fluoranylphenyl)-2-[2-[[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]ethylsulfanyl]ethanone
Standard InChI InChI=1S/C22H34FNO11S/c23-12-3-1-11(2-4-12)15(29)10-36-6-5-24-7-13(27)17(30)21(14(28)8-25)35-22-20(33)19(32)18(31)16(9-26)34-22/h1-4,13-14,16-22,24-28,30-33H,5-10H2/i23-1
Standard InChIKey SXFLYHDEKDBITE-VNRZBHCFSA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)CSCCNCC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)[18F]
SMILES C1=CC(=CC=C1C(=O)CSCCNCC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)F
Canonical SMILES C1=CC(=CC=C1C(=O)CSCCNCC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)F
Synonyms N-lactitol-S-((18F)fluorophenacyl)cysteamine
N-lactitol-S-(fluorophenacyl)cysteamine
NLFPC
PubChem Compound 3083351
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator